2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structural features, which include a piperidinyl group, an isoindole core, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of a suitable precursor, such as glutamine, is protected to prevent unwanted side reactions.
Esterification: The protected amino group undergoes esterification to form an ester intermediate.
Coupling Reaction: The ester intermediate is then coupled with an isoindole derivative to form the desired isoindole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the isoindole core and the piperidinyl group.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.
Major Products Formed
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical agents, particularly those targeting cancer and inflammatory diseases
Biological Studies: The compound is employed in the study of enzyme inhibition, particularly those involved in the immune response and cancer progression
Material Science: Its unique structural features make it suitable for the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation and cancer progression
Protein Degradation: It can act as a ligand in proteolysis-targeting chimeras (PROTACs), leading to the targeted degradation of specific proteins involved in disease pathways
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares the isoindole core but lacks the sulfonyl chloride group.
Lenalidomide: Similar to thalidomide but with an additional amino group, enhancing its immunomodulatory effects.
Pomalidomide: An analog of thalidomide with improved efficacy and reduced side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
2680530-27-0 |
---|---|
Molecular Formula |
C13H11ClN2O5S |
Molecular Weight |
342.8 |
Purity |
95 |
Origin of Product |
United States |
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